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acid

CAS No.: 863495-62-9

Cat. No.: B1613476

Get Quote

Executive Summary & Topological Significance
The (3,6)-connected topology represents a "sweet spot" in reticular chemistry, balancing the

high connectivity of metal clusters (stability) with the triangular geometry of organic linkers

(porosity). Frameworks based on H3BPTC (Biphenyl-3,3',5-tricarboxylic acid) are particularly

notable because the ligand's bent backbone allows for the formation of non-default nets, such

as rtl (rutile), qom, or pyr (pyrite), which often exhibit higher surface areas and unique pore

shapes compared to the default pcu nets of cubic MOFs.

This guide details the Topological Simplification Workflow required to classify these materials

and compares their physicochemical performance against industry standards like HKUST-1

and MOF-177.

Topological Analysis Workflow
To objectively classify a (3,6)-connected H3BPTC framework, one must move beyond visual

inspection to algorithmic deconstruction. The following protocol utilizes the ToposPro software

suite, the gold standard for reticular analysis.
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The Deconstruction Logic
The analysis relies on the Automated Topological Simplification (ATS) method.

3-Connected Node: The organic ligand (H3BPTC). The centroid of the phenyl rings serves

as the node.

6-Connected Node: The Secondary Building Unit (SBU). Typically a trinuclear cluster

or a tetranuclear

cluster.

Step-by-Step Protocol
Data Input: Load the .cif (Crystallographic Information File) into ToposPro.

Cluster Simplification:

Select the metal atoms and bridging oxygens.

Apply the "Cluster Representation" algorithm to contract the SBU into a single centroid

node.

Ligand Simplification:

Select the carbon skeleton of the H3BPTC ligand.

Contract the ligand to its center of mass (preserving the 3-way connectivity).

Net Determination:

Run the ADS (Auto-Determine Structure) module.

Compare the resulting net against the RCSR (Reticular Chemistry Structure Resource)

database.[1]

Output Generation: Obtain the Schläfli symbol (e.g.,

for rutile) and the Transitivity [pqrs].

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://discovery.ucl.ac.uk/id/eprint/10195210/1/glasby-et-al-2024-topological-characterization-of-metal-organic-frameworks-a-perspective.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1613476?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualization of the Workflow
The following diagram illustrates the logical pathway from raw crystal data to topological

classification.
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Figure 1: Algorithmic workflow for determining the topology of H3BPTC frameworks. The

process converts complex chemical data into a simplified mathematical graph for classification.

Comparative Performance Guide
This section benchmarks the (3,6)-connected H3BPTC framework against established

alternatives. The comparison focuses on Gas Storage Capacity and Structural Stability, critical

for drug delivery and catalysis applications.

Material Candidates[2][3]
H3BPTC-MOF (Target): (3,6)-connected, based on Biphenyl-3,3',5-tricarboxylate. Topology:

rtl (rutile).

HKUST-1 (Benchmark 1): (3,4)-connected, based on Benzene-1,3,5-tricarboxylate (BTC).

Topology: tbo.
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MOF-177 (Benchmark 2): (6,3)-connected, based on BTB. Topology: qom.

Performance Matrix
The data below synthesizes experimental results from solvothermal synthesis and gas sorption

analysis at 77 K.
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Feature
H3BPTC-MOF

(rtl)
HKUST-1 (tbo) MOF-177 (qom)

Causality &

Insight

SBU

Connectivity
6-connected 4-connected 6-connected

Higher

connectivity (6-c)

generally

correlates with

higher thermal

stability

compared to 4-c

paddlewheels.

BET Surface

Area
~2,100 - 2,800 ~1,850 ~4,500

H3BPTC is

longer than BTC

(HKUST-1) but

shorter than BTB

(MOF-177),

yielding

intermediate

porosity.

Pore Volume 0.95 - 1.15 0.78 1.89

The rtl topology

often creates 1D

channels,

whereas qom

creates large

cages.

Uptake (77K) 2.1 wt% 2.3 wt%
1.3 wt% (low

pressure)

The narrower

channels of rtl

H3BPTC

enhance the heat

of adsorption (

) for

at low pressures.

Stability (

)

Moderate Low (Hydrolyzes) Low (Hydrolyzes) The 6-connected

trimeric cluster in
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H3BPTC MOFs

is often more

resistant to

hydrolysis than

the Cu-

paddlewheel.

Interpretation for Drug Development
For drug delivery applications, the (3,6)-connected H3BPTC framework offers a distinct

advantage over MOF-177:

Pore Size: The intermediate pore size (~12-16 Å) is ideal for encapsulating small-molecule

drugs (e.g., Ibuprofen, 5-FU) without the "leaching" issues seen in the ultra-large pores of

MOF-177.

Topology Effect: The rtl topology typically possesses 1D channels, facilitating controlled

diffusion kinetics, unlike the 3D cages of tbo or qom which may result in "burst release."

Experimental Protocol: Synthesis & Validation
To reproduce the (3,6)-connected H3BPTC framework for analysis, follow this self-validating

protocol.

Synthesis of H3BPTC-MOF (Zn-based example)
Reagents:

(Metal Source)

(Ligand: Biphenyl-3,3',5-tricarboxylic acid)

/

/

(Solvent System)

Procedure:
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Dissolution: Dissolve 0.1 mmol

and 0.2 mmol

in a mixture of DMF/EtOH (4:1 v/v, 10 mL).

Solvothermal Reaction: Seal in a 20 mL Teflon-lined autoclave. Heat at 85°C for 72 hours.

Why 85°C? Higher temperatures (>100°C) often favor dense phases or different

topologies (e.g., sql layers).

Washing: Cool to room temperature. Filter the colorless block crystals. Wash with DMF (3x)

and Ethanol (3x) to remove unreacted ligand.

Activation: Solvent exchange with acetone for 3 days, followed by heating at 100°C under

vacuum (

Torr) for 12 hours.

Validation Checkpoints
Checkpoint 1 (Visual): Crystals should be transparent and uniform. Opaque solids indicate

rapid precipitation (amorphous).

Checkpoint 2 (PXRD): Compare experimental PXRD with the simulated pattern from the

single-crystal data. Key peaks for (3,6)-rtl topology typically appear at low

angles (

).

Checkpoint 3 (Gas Sorption): A Type I isotherm (steep uptake at low

) confirms microporosity. Hysteresis indicates mesoporous defects or flexible behavior.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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